Cas no 2940949-36-8 (5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid)

5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid structure
2940949-36-8 structure
商品名:5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid
CAS番号:2940949-36-8
MF:C8H4ClIN2O2
メガワット:322.48703289032
CID:6800696
PubChem ID:169449171

5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-CHLORO-8-IODO-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID
    • 2940949-36-8
    • F98154
    • 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid
    • インチ: 1S/C8H4ClIN2O2/c9-6-2-1-4(10)7-11-3-5(8(13)14)12(6)7/h1-3H,(H,13,14)
    • InChIKey: MJOYLDNHYZRFKI-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC=C(N2C(C(=O)O)=CN=C21)Cl

計算された属性

  • せいみつぶんしりょう: 321.90060g/mol
  • どういたいしつりょう: 321.90060g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 54.6Ų

5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR02AHUB-250mg
5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylic acid
2940949-36-8 97%
250mg
$562.00 2025-02-18
Aaron
AR02AHUB-500mg
5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylic acid
2940949-36-8 97%
500mg
$803.00 2025-02-18
Aaron
AR02AHUB-100mg
5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylic acid
2940949-36-8 97%
100mg
$337.00 2025-02-18
Aaron
AR02AHUB-1g
5-chloro-8-iodo-imidazo[1,2-a]pyridine-3-carboxylic acid
2940949-36-8 97%
1g
$1199.00 2025-02-18

5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid 関連文献

5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acidに関する追加情報

Introduction to 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid (CAS No. 2940949-36-8)

5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid, identified by the CAS number 2940949-36-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of both chloro and iodo substituents on the imidazopyridine core enhances its reactivity, making it a valuable scaffold for the development of novel bioactive molecules.

The imidazo[1,2-A]pyridine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of nitrogen atoms in this heterocycle allows for diverse interactions with biological targets, making it an attractive platform for medicinal chemists. In particular, the 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid derivative has been studied for its potential as an intermediate in the synthesis of more complex pharmacophores.

Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, facilitating its exploration in various chemical and biological assays. The chloro and iodo substituents provide handles for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in constructing more intricate molecular architectures, which can lead to the discovery of new drugs with improved efficacy and selectivity.

One of the most compelling aspects of 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid is its potential application in the development of targeted therapies. The imidazopyridine core has been shown to interact with various enzymes and receptors involved in disease pathways. For instance, studies have suggested that derivatives of this scaffold may inhibit kinases and other enzymes overexpressed in cancer cells. The carboxylic acid moiety at the 3-position further expands its utility as a pharmacophore, allowing for amide bond formation with a variety of bioactive molecules.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Among these, imidazopyridines have emerged as a key class due to their structural diversity and biological potency. The synthesis and characterization of 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid represent a significant step forward in this field. Researchers have leveraged modern computational methods to predict its binding affinity to potential targets, which has guided the design of more effective derivatives.

In addition to its synthetic versatility, 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid has been explored in preclinical studies for its pharmacological properties. Preliminary data indicate that this compound exhibits promising activity against certain types of cancer cells by modulating key signaling pathways. These findings have sparked interest among academic and industrial researchers who are keen on exploring its therapeutic potential further.

The development of novel drug candidates often involves a multi-disciplinary approach, integrating insights from organic chemistry, medicinal chemistry, biochemistry, and pharmacology. The availability of well-characterized intermediates like 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid (CAS No. 2940949-36-8) streamlines this process by providing a solid foundation for drug discovery programs. Such compounds serve as building blocks that can be modified to yield lead compounds with enhanced pharmacokinetic profiles and reduced toxicity.

Future research directions may focus on optimizing the synthesis of this compound to improve yield and purity while reducing costs. Advances in flow chemistry and green chemistry principles could also contribute to more sustainable production methods. Additionally, exploring new synthetic pathways might uncover alternative derivatives with unique properties that could open up new therapeutic avenues.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in understanding how 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid interacts with biological targets at the molecular level. These studies provide critical insights into binding mechanisms and can guide the design of next-generation compounds with improved binding affinities and selectivity.

In conclusion,5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid (CAS No. 2940949-36-8) is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration as a scaffold for novel drug candidates targeting various diseases. As our understanding of biological systems continues to grow,imidazopyridine derivatives like this one will undoubtedly play a crucial role in the development of next-generation therapeutics.

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